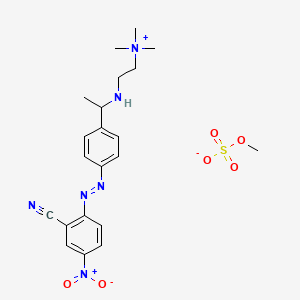
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves several steps:
Preparation of 2-Cyano-4-nitroaniline: This is achieved through the nitration of 2-cyanoaniline.
Diazotization: The 2-Cyano-4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with N-ethylanilinoethyltrimethylammonium methyl sulfate to produce the final compound.
Analyse Des Réactions Chimiques
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different nitro and cyano derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: In biological research, it is used for staining tissues and cells, aiding in microscopic examinations.
Mécanisme D'action
The mechanism of action of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves its interaction with biological molecules through electrostatic and hydrophobic interactions. The azo group allows it to form stable complexes with various substrates, making it effective in staining and binding applications .
Comparaison Avec Des Composés Similaires
Compared to other cationic dyes, 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate is unique due to its specific azo and cyano functional groups, which provide distinct color properties and reactivity. Similar compounds include:
- Cationic Red 5BL
- Astrazon Red 5BL
- Basic Red 24
These compounds share similar applications but differ in their specific chemical structures and properties.
Propriétés
Formule moléculaire |
C21H28N6O6S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-[1-[4-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H25N6O2.CH4O4S/c1-15(22-11-12-26(2,3)4)16-5-7-18(8-6-16)23-24-20-10-9-19(25(27)28)13-17(20)14-21;1-5-6(2,3)4/h5-10,13,15,22H,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JCDCIALIGLFFJI-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)


![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

